Cas no 2172242-01-0 (2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidospiro3.3heptane-2-carboxylic acid)

2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidospiro3.3heptane-2-carboxylic acid structure
2172242-01-0 structure
Product name:2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidospiro3.3heptane-2-carboxylic acid
CAS No:2172242-01-0
MF:C28H30N2O5
MW:474.548207759857
CID:6417158
PubChem ID:165581344

2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidospiro3.3heptane-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidospiro3.3heptane-2-carboxylic acid
    • 2172242-01-0
    • EN300-1532922
    • 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]spiro[3.3]heptane-2-carboxylic acid
    • Inchi: 1S/C28H30N2O5/c31-23(29-28(24(32)33)16-26(17-28)11-5-12-26)27(13-6-14-27)30-25(34)35-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,22H,5-6,11-17H2,(H,29,31)(H,30,34)(H,32,33)
    • InChI Key: LSGUGJDSDYKNTN-UHFFFAOYSA-N
    • SMILES: OC(C1(CC2(CCC2)C1)NC(C1(CCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 474.21547206g/mol
  • Monoisotopic Mass: 474.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 7
  • Complexity: 849
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 105Ų

2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidospiro3.3heptane-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1532922-0.5g
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]spiro[3.3]heptane-2-carboxylic acid
2172242-01-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1532922-10.0g
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]spiro[3.3]heptane-2-carboxylic acid
2172242-01-0
10g
$14487.0 2023-06-05
Enamine
EN300-1532922-2.5g
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]spiro[3.3]heptane-2-carboxylic acid
2172242-01-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1532922-500mg
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]spiro[3.3]heptane-2-carboxylic acid
2172242-01-0
500mg
$3233.0 2023-09-26
Enamine
EN300-1532922-250mg
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]spiro[3.3]heptane-2-carboxylic acid
2172242-01-0
250mg
$3099.0 2023-09-26
Enamine
EN300-1532922-10000mg
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]spiro[3.3]heptane-2-carboxylic acid
2172242-01-0
10000mg
$14487.0 2023-09-26
Enamine
EN300-1532922-0.25g
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]spiro[3.3]heptane-2-carboxylic acid
2172242-01-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1532922-1.0g
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]spiro[3.3]heptane-2-carboxylic acid
2172242-01-0
1g
$3368.0 2023-06-05
Enamine
EN300-1532922-5000mg
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]spiro[3.3]heptane-2-carboxylic acid
2172242-01-0
5000mg
$9769.0 2023-09-26
Enamine
EN300-1532922-50mg
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]spiro[3.3]heptane-2-carboxylic acid
2172242-01-0
50mg
$2829.0 2023-09-26

Additional information on 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidospiro3.3heptane-2-carboxylic acid

Comprehensive Analysis of 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidospiro3.3heptane-2-carboxylic acid (CAS No. 2172242-01-0)

The compound 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidospiro3.3heptane-2-carboxylic acid (CAS No. 2172242-01-0) is a highly specialized organic molecule with significant applications in pharmaceutical research and peptide synthesis. Its unique structure, featuring a spiro[3.3]heptane core and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable building block for drug discovery and bioconjugation. Researchers are increasingly interested in this compound due to its potential in addressing challenges related to peptide stability, bioavailability, and targeted drug delivery.

One of the most notable features of CAS No. 2172242-01-0 is its incorporation of the Fmoc group, a widely used protecting group in solid-phase peptide synthesis (SPPS). The Fmoc group is favored for its orthogonality and ease of removal under mild basic conditions, making it ideal for constructing complex peptides and peptidomimetics. The cyclobutaneamido and spiro[3.3]heptane moieties further enhance the compound's rigidity, which can improve metabolic stability and binding affinity in therapeutic applications. These attributes align with current trends in precision medicine and structure-based drug design, where molecular scaffolds like this are critical for developing next-generation therapeutics.

In the context of modern drug development, 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidospiro3.3heptane-2-carboxylic acid has garnered attention for its potential role in addressing protein-protein interactions (PPIs), a hot topic in oncology and neurodegenerative disease research. The compound's unique geometry allows it to mimic secondary protein structures, making it a promising candidate for inhibiting challenging PPI targets. Additionally, its compatibility with click chemistry and bioconjugation techniques opens doors for applications in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), two rapidly growing areas in biopharmaceuticals.

From a synthetic chemistry perspective, the preparation of CAS No. 2172242-01-0 involves sophisticated multi-step organic transformations, including cyclobutane ring formation, spirocyclic assembly, and Fmoc protection. These processes require careful optimization to ensure high yield and purity, as impurities can significantly impact downstream applications. Recent advancements in flow chemistry and catalytic asymmetric synthesis have improved access to such complex scaffolds, addressing the growing demand for structurally diverse building blocks in medicinal chemistry.

The compound's physicochemical properties, such as its logP, solubility, and stability under physiological conditions, are critical parameters for researchers evaluating its suitability for specific applications. Computational modeling and AI-driven drug discovery platforms are increasingly being employed to predict these properties and optimize the molecule for desired pharmacokinetic profiles. This intersection of computational chemistry and experimental validation represents a cutting-edge approach in modern pharmaceutical development.

As the pharmaceutical industry continues to explore novel chemical space for addressing unmet medical needs, compounds like 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidospiro3.3heptane-2-carboxylic acid will likely play an increasingly important role. Its unique structural features and versatile reactivity make it a valuable tool for medicinal chemists working on GPCR-targeted drugs, enzyme inhibitors, and other therapeutic modalities. Furthermore, its potential applications in chemical biology for probing biological systems add another dimension to its scientific significance.

Quality control and characterization of CAS No. 2172242-01-0 require advanced analytical techniques, including HPLC, LC-MS, and NMR spectroscopy. The compound's purity is particularly crucial for pharmaceutical applications, where even minor impurities can affect biological activity. Recent developments in high-throughput purification and analytical method development have significantly improved the ability to produce and characterize such complex molecules with the required specifications.

Looking ahead, research into derivatives and analogs of 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidospiro3.3heptane-2-carboxylic acid may yield even more potent and selective compounds for various therapeutic applications. The growing interest in macrocyclic drugs and constrained peptides suggests that structurally complex molecules like this will remain at the forefront of drug discovery efforts. As synthetic methodologies continue to advance and our understanding of molecular recognition deepens, the potential applications of this compound and its derivatives will likely expand into new areas of medicine and biotechnology.

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